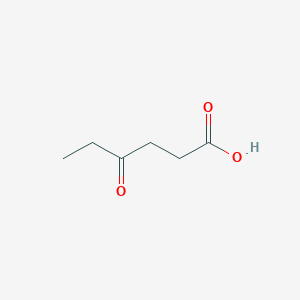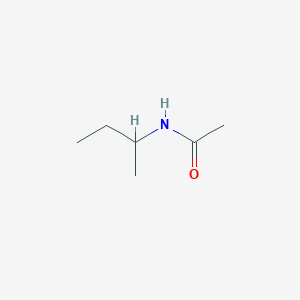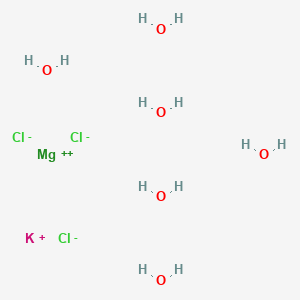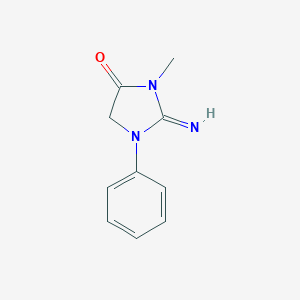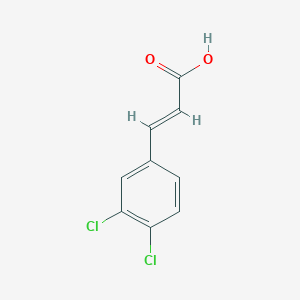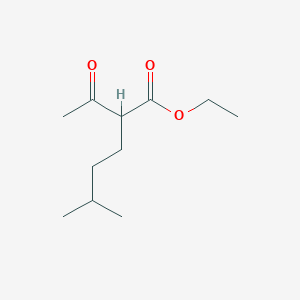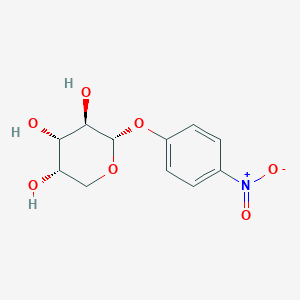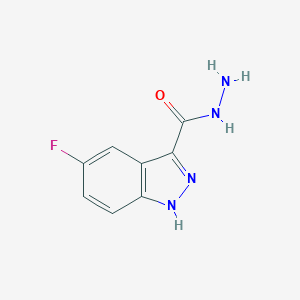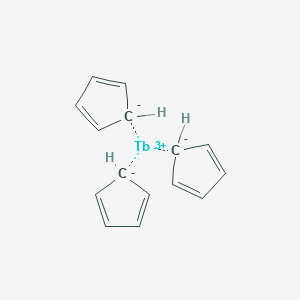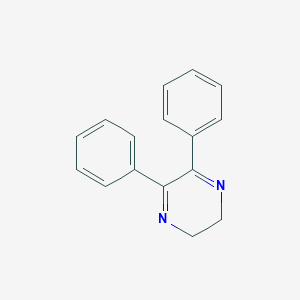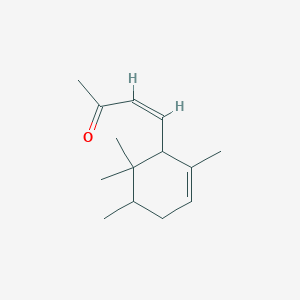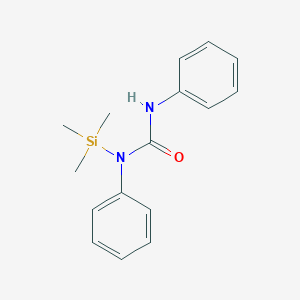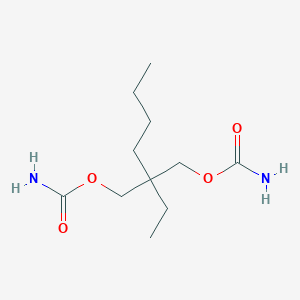
1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate, also known as DEB, is a chemical compound that has been extensively researched for its potential applications in various fields, including medicine, agriculture, and industry. DEB is a versatile molecule that can be synthesized using different methods, and its unique properties make it an attractive candidate for a wide range of applications. In
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate inhibits the growth of cancer cells and bacteria, and reduces inflammation. In vivo studies have shown that 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has anti-inflammatory and antitumor effects, and can reduce the severity of certain diseases, such as arthritis and colitis. 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has also been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and has a low environmental impact. However, 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has some limitations for use in lab experiments. It has a low solubility in water, which can make it difficult to use in aqueous systems. Additionally, 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate can be difficult to handle due to its low melting point and high viscosity.
Direcciones Futuras
There are several future directions for research on 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate. One area of interest is the development of 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate-based drug delivery systems for the treatment of various diseases. Another area of interest is the development of 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate-based insecticides and fungicides for use in agriculture. Additionally, research on the mechanism of action of 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate could provide insights into its potential use in the treatment of various diseases. Finally, research on the synthesis and properties of 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate could lead to the development of new materials with unique properties and applications.
Métodos De Síntesis
1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate can be synthesized using different methods, including the reaction of 2-butyl-2-ethyl-1,3-propanediol with urea or isocyanates, or the reaction of 2-butyl-2-ethyl-1,3-propanediol with phosgene and ammonia. The most commonly used method involves the reaction of 2-butyl-2-ethyl-1,3-propanediol with urea in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide. This method is relatively simple and yields high purity 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate.
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has been shown to have anti-inflammatory, antitumor, and antibacterial properties. 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has also been studied for its potential use as a drug delivery system, as it can be easily incorporated into different types of drug formulations. In agriculture, 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In industry, 1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate has been studied for its potential use as a plasticizer, solvent, and lubricant.
Propiedades
Número CAS |
1471-51-8 |
|---|---|
Nombre del producto |
1,3-Propanediol, 2-butyl-2-ethyl-, dicarbamate |
Fórmula molecular |
C11H22N2O4 |
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
[2-(carbamoyloxymethyl)-2-ethylhexyl] carbamate |
InChI |
InChI=1S/C11H22N2O4/c1-3-5-6-11(4-2,7-16-9(12)14)8-17-10(13)15/h3-8H2,1-2H3,(H2,12,14)(H2,13,15) |
Clave InChI |
OAUQNCDVPLLEAH-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)(COC(=O)N)COC(=O)N |
SMILES canónico |
CCCCC(CC)(COC(=O)N)COC(=O)N |
Otros números CAS |
1471-51-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



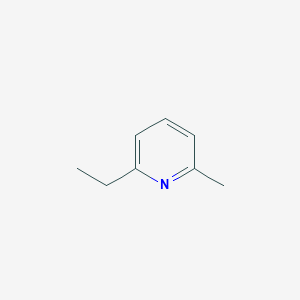
![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-[4-[5-[4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B72596.png)
